

Spectroscopic Identification of Bromoethane: A Comparative Guide to NMR and IR Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bromoethane**

Cat. No.: **B045996**

[Get Quote](#)

For researchers, scientists, and drug development professionals, the accurate identification and characterization of small molecules are paramount. This guide provides a comprehensive comparison of the spectroscopic identification of **bromoethane** using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, supported by experimental data and detailed methodologies.

This document outlines the key spectroscopic features of **bromoethane** ($\text{CH}_3\text{CH}_2\text{Br}$), a common alkyl halide, through ^1H NMR, ^{13}C NMR, and FT-IR analysis. The data presented herein serves as a benchmark for the identification and quality control of this compound in a laboratory setting.

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from the NMR and IR spectroscopic analysis of **bromoethane**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~3.43	Quartet (q)	2H	~7.3	Methylene (- CH_2-)
~1.68	Triplet (t)	3H	~7.3	Methyl (- CH_3)

Solvent: CDCl_3 , Reference: TMS (δ 0.00 ppm)

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Assignment
~27.9	Methylene ($-\text{CH}_2-$)
~19.4	Methyl ($-\text{CH}_3$)

Solvent: CDCl_3 , Reference: TMS (δ 0.00 ppm)

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Intensity	Assignment
2975 - 2865	Strong	C-H (sp^3) stretching
1450 - 1440	Medium	$-\text{CH}_2-$ bending (scissoring)
1380 - 1370	Medium	$-\text{CH}_3$ bending (symmetric)
1250	Strong	C-H wagging ($-\text{CH}_2-$)
660 - 560	Strong	C-Br stretching

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **bromoethane** was prepared in deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. The concentration was approximately 1-5% (v/v). The spectrum was acquired on a 400 MHz NMR spectrometer.

^1H NMR Spectroscopy:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16
- Relaxation Delay: 1.0 s

- Spectral Width: 10 ppm
- Acquisition Time: 3.0 s

¹³C NMR Spectroscopy:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Number of Scans: 256
- Relaxation Delay: 2.0 s
- Spectral Width: 200 ppm
- Acquisition Time: 1.5 s

Infrared (IR) Spectroscopy

The infrared spectrum of neat liquid **bromoethane** was obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory. A small drop of the sample was placed directly onto the ATR crystal.

- Spectral Range: 4000 - 400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 32
- Background: A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Spectroscopic Analysis and Interpretation

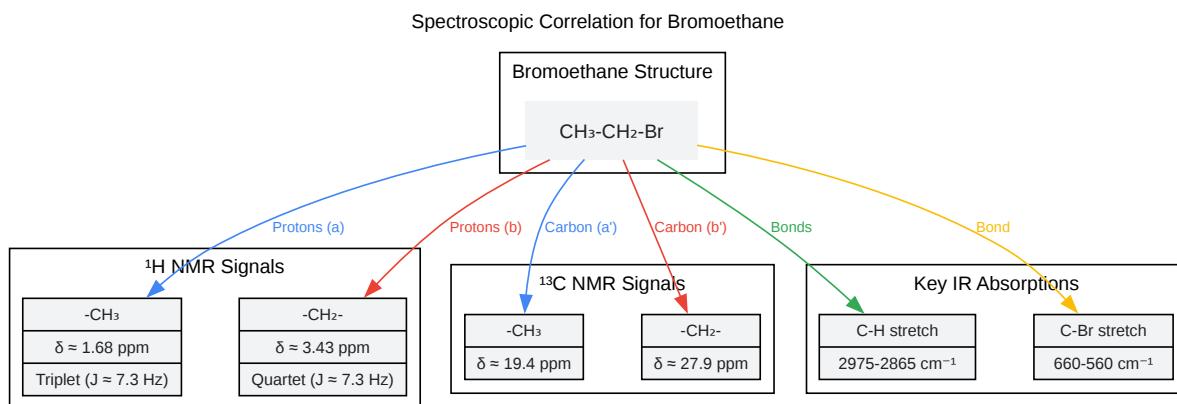
The spectroscopic data provides a clear and unambiguous identification of **bromoethane**.

¹H NMR Spectrum

The ¹H NMR spectrum of **bromoethane** displays two distinct signals, consistent with the two different proton environments in the molecule.[\[1\]](#) The methylene protons (-CH₂-) adjacent to the

electronegative bromine atom are deshielded and appear as a quartet at approximately 3.43 ppm.[1] The splitting into a quartet is due to coupling with the three neighboring methyl protons (n+1 rule, where n=3). The methyl protons (-CH₃) are further from the bromine atom and are therefore more shielded, appearing as a triplet at around 1.68 ppm.[1] The triplet arises from coupling to the two adjacent methylene protons (n+1 rule, where n=2). The integration ratio of 2:3 for the quartet and triplet, respectively, confirms the number of protons in each environment.[1]

¹³C NMR Spectrum


The proton-decoupled ¹³C NMR spectrum shows two signals, corresponding to the two carbon atoms in **bromoethane**.[2] The carbon atom of the methylene group (-CH₂-), being directly attached to the bromine atom, is more deshielded and resonates at a higher chemical shift of approximately 27.9 ppm. The methyl carbon (-CH₃) appears at a lower chemical shift of around 19.4 ppm.[3]

Infrared Spectrum

The IR spectrum of **bromoethane** exhibits characteristic absorption bands that confirm the presence of specific functional groups. The strong absorptions in the 2975-2865 cm⁻¹ region are due to the stretching vibrations of the C-H bonds of the ethyl group.[4] The bands in the 1450-1370 cm⁻¹ range correspond to the bending vibrations of the -CH₂- and -CH₃ groups.[4] A key feature for the identification of **bromoethane** is the strong absorption band in the 660-560 cm⁻¹ region, which is characteristic of the C-Br stretching vibration.[4]

Structure-Spectra Correlation

The following diagram illustrates the relationship between the chemical structure of **bromoethane** and its key spectroscopic signals.

[Click to download full resolution via product page](#)

Caption: Correlation of **Bromoethane**'s structure with its NMR and IR signals.

This guide demonstrates that a combination of ^1H NMR, ^{13}C NMR, and IR spectroscopy provides a robust and reliable method for the unequivocal identification of **bromoethane**. The distinct signals and absorption bands observed in each spectrum serve as a unique fingerprint for the molecule, making these techniques indispensable for quality assurance and research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. C2H5Br CH3CH2Br infrared spectrum of bromoethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. C₂H₅Br CH₃CH₂Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of bromoethane C13 13-C nmr ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C₂H₄BrCl BrCH₂CH₂Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Bromoethane(74-96-4) 13C NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Identification of Bromoethane: A Comparative Guide to NMR and IR Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b045996#spectroscopic-identification-of-bromoethane-nmr-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com